molecular formula C24H24N6O2S B2409082 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013756-30-3

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B2409082
CAS RN: 1013756-30-3
M. Wt: 460.56
InChI Key: WUWWTXULVXGPLP-UHFFFAOYSA-N
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Description

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, including derivatives of the compound, have shown potent antibacterial and biofilm inhibition activities. These compounds exhibited effective biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin, and showed strong inhibitory activities against the MurB enzyme. This highlights their potential in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antidiabetic Potential

  • Triazolo-pyridazine-6-yl-substituted piperazines, a family of compounds including derivatives of the target compound, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, indicating their potential utility in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Research

  • Certain derivatives of the compound have been evaluated for their anticancer activities. These studies are essential for developing new therapeutic agents against various cancer types. For instance, polyfunctional substituted 1,3-thiazoles with a piperazine substituent at C2 of the 1,3-thiazole cycle, which includes similar structural elements, have shown significant anticancer activity (Turov, 2020).

Antimicrobial Properties

  • Various derivatives have shown promising antimicrobial activities. For example, pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, were designed and synthesized, showing substantial antimicrobial activity. This suggests their potential as antimicrobial agents (Othman et al., 2020).

Mechanism of Action

Target of Action

Similar compounds with sulfonyl piperazine structures have been shown to interact with tubulin . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

The compound likely interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, disrupting the formation and function of microtubules .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing cells from dividing. This disruption of the cell cycle can induce apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds with sulfonyl piperazine structures have been found to possess drug-like properties . The compound’s solubility in DMSO suggests it may have good absorption and distribution characteristics . Its pKa, a measure of the strength of an acid in solution, is predicted to be 16.02±0.46 , which could influence its absorption and distribution in the body.

Result of Action

The compound’s action results in the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in a concentration-dependent manner . The compound has shown cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-19-13-14-30(27-19)24-12-11-23(25-26-24)28-15-17-29(18-16-28)33(31,32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWWTXULVXGPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.